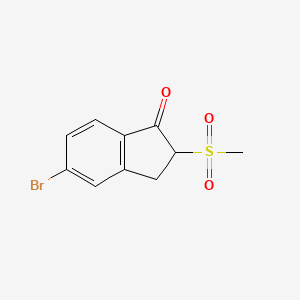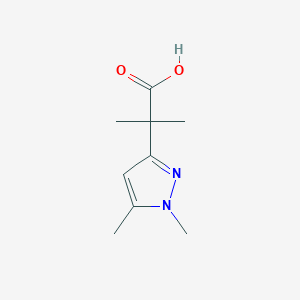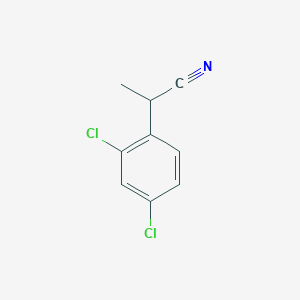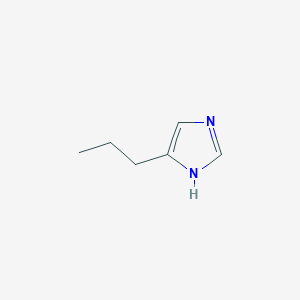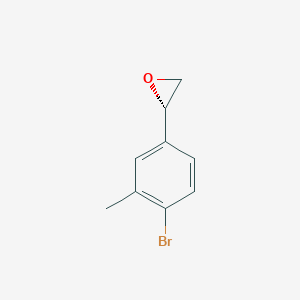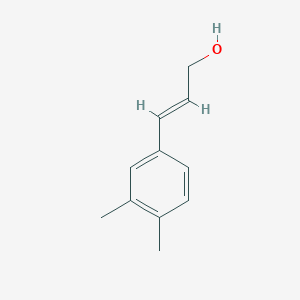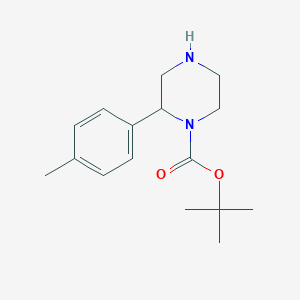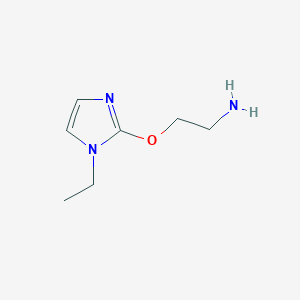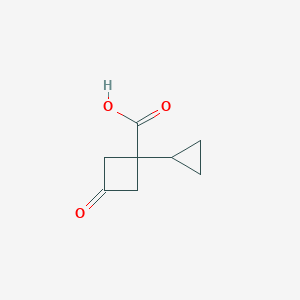
1-Cyclopropyl-3-oxocyclobutane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid is a fascinating organic compound with the molecular formula C8H10O3. This compound features a cyclopropyl group attached to a cyclobutane ring, which is further substituted with a keto group and a carboxylic acid group. Its unique structure makes it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid typically begins with cyclopropylacetic acid as the starting material.
Reaction Steps: The cyclopropylacetic acid undergoes a series of reactions, including cyclization and oxidation, to form the desired compound.
Reaction Conditions: The cyclization step often requires the use of strong acids or bases, while the oxidation step may involve oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure efficiency and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The keto group in 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid can undergo further oxidation to form carboxylic acids or esters.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme mechanisms and metabolic pathways.
Industry: It can be used as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a cyclopropyl group and a cyclobutane ring. Similar compounds include:
3-Oxocyclobutanecarboxylic acid: Lacks the cyclopropyl group.
Cyclopropylacetic acid: Lacks the cyclobutane ring and keto group.
Cyclobutanecarboxylic acid: Lacks the cyclopropyl group and keto group.
These compounds differ in their structural features and, consequently, their chemical properties and applications.
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-3-8(4-6,7(10)11)5-1-2-5/h5H,1-4H2,(H,10,11) |
Clave InChI |
PLBXCNGLZRJIJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CC(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


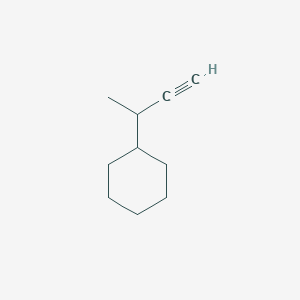
![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
